molecular formula C14H13N B1448320 3-(1-Phenylethenyl)aniline CAS No. 1610377-16-6

3-(1-Phenylethenyl)aniline

Cat. No. B1448320
M. Wt: 195.26 g/mol
InChI Key: QDCMCEBIIYNJLR-UHFFFAOYSA-N
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Description

3-(1-Phenylethenyl)aniline is an organic compound with the molecular formula C14H13N . It has a molecular weight of 195.26 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of anilines, in general, has been extensively studied. Anilines are typically derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .


Molecular Structure Analysis

The molecular structure of 3-(1-Phenylethenyl)aniline consists of a phenyl group attached to an amino group . The InChI code for this compound is 1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2 .


Chemical Reactions Analysis

Anilines, in general, are known to undergo a variety of chemical reactions. For instance, they can participate in reactions for making widely used aniline compounds that break norms of synthesis . They can also undergo condensation reactions under electrospray ionization (ESI) conditions .


Physical And Chemical Properties Analysis

3-(1-Phenylethenyl)aniline is a solid compound . It has a molecular weight of 195.26 . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “3-(1-Phenylethenyl)aniline” is a chemical compound used in the field of chemical synthesis .
  • Aniline Synthesis

    • Application : Anilines are important in the field of organic chemistry, and “3-(1-Phenylethenyl)aniline” could potentially be involved in the synthesis of anilines .
  • Water Treatment

    • Application : Aniline compounds, potentially including “3-(1-Phenylethenyl)aniline”, can be used in the treatment of wastewater .
    • Method of Application : The compound could be used in adsorption processes to remove aniline from wastewater .
  • Polymer Synthesis

    • Application : “3-(1-Phenylethenyl)aniline” could potentially be used in the synthesis of polymers .
  • Friedel-Crafts Reaction

    • Application : “3-(1-Phenylethenyl)aniline” could potentially be used in Friedel-Crafts reactions . This is a type of electrophilic aromatic substitution reaction that involves the reaction of an electron-rich aromatic compound with an electron-poor species in the presence of a strong Lewis acid catalyst.
    • Method of Application : The compound could be used in the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
    • Results or Outcomes : This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .

Safety And Hazards

3-(1-Phenylethenyl)aniline is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(1-phenylethenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCMCEBIIYNJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306204
Record name 3-(1-Phenylethenyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Phenylethenyl)aniline

CAS RN

1610377-16-6
Record name 3-(1-Phenylethenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Phenylethenyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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